![molecular formula C28H30F3N7O3 B611823 N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide CAS No. 1421227-52-2](/img/structure/B611823.png)

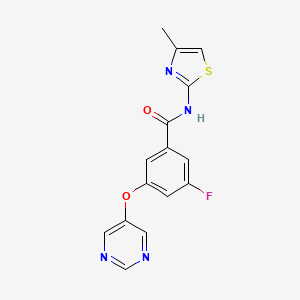

N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide

説明

Novel mediator of proliferation of primary retinal pigment epithelial cells

WS3 is a non-specific proliferative molecule that modulates the activity of Erb3 binding protein-1 and the IκB kinase pathway.

科学的研究の応用

Electrochemical Catalyst

WS3 has been studied as an electrochemical catalyst . It has shown potential as a catalyst for the electrochemical hydrogen evolution reaction . This application is significant in the field of energy storage and conversion, particularly in the context of renewable energy technologies.

Layered Structure Material

WS3 has a layered structure, which has attracted great research interest due to its unique physical and chemical properties . This structure is synthesized through the sulphurization of WO3·0.33H2O in a solvothermal reaction . The layered structure of WS3 extends the family of layered tungsten sulphide materials .

Pharmaceutical Chemistry

The cyclopropane structural motif in the compound is widespread in natural products and is usually essential for biological activities . It attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties .

作用機序

Target of Action

WS3, also known as N-(6-(4-(3-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureido)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide, primarily targets the Erb3 binding protein-1 (EBP1) and the IκB kinase pathway . EBP1 is a protein that plays a crucial role in cell proliferation and survival, while the IκB kinase pathway is involved in the regulation of immune response and inflammation .

Mode of Action

WS3 interacts with its targets, EBP1 and the IκB kinase pathway, to induce cell proliferation .

Biochemical Pathways

The biochemical pathways affected by WS3 are primarily related to cell proliferation and immune response, given its interaction with EBP1 and the IκB kinase pathway . The downstream effects of these interactions can lead to increased cell growth and modulation of immune responses.

Result of Action

The primary molecular and cellular effect of WS3’s action is the induction of cell proliferation . This is particularly observed in β cells, a type of cell found in the pancreas that produces insulin . WS3 has been shown to induce proliferation in these cells, which could have potential implications for the treatment of conditions like diabetes .

特性

IUPAC Name |

N-[6-[4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30F3N7O3/c1-37-10-12-38(13-11-37)16-19-4-5-21(14-23(19)28(29,30)31)35-27(40)34-20-6-8-22(9-7-20)41-25-15-24(32-17-33-25)36-26(39)18-2-3-18/h4-9,14-15,17-18H,2-3,10-13,16H2,1H3,(H2,34,35,40)(H,32,33,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKOYRNAERIVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30F3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is tungsten trisulfide (WS3)?

A1: Tungsten trisulfide (WS3) is a chemical compound with potential applications in various fields, including catalysis and electronics.

Q2: What is the difference between amorphous WS3 and crystalline WS3?

A2: Amorphous WS3 lacks a well-defined, long-range ordered structure. Crystalline WS3 possesses a defined structure, recently reported to be a layered structure. [, ]

Q3: What are the potential advantages of using WS3 as a catalyst for the hydrogen evolution reaction (HER)?

A3: WS3 exhibits promising electrocatalytic activity for HER due to its unique electronic structure and the presence of active sites on its surface. [, , ]

Q4: How does the morphology of WS3 affect its catalytic performance?

A4: Research suggests that the amorphous structure of WS3, compared to crystalline WS2, leads to a larger surface area and potentially exposes more active sites for improved catalytic activity. []

Q5: What is the role of WS3 in enhancing the performance of silicon nanowires for solar-driven hydrogen production?

A5: Tungsten sulfides, both in crystalline (WS2) and amorphous (WS3) forms, have been shown to enhance photoelectrochemical hydrogen production in silicon nanowires. The amorphous WS3 exhibits higher catalytic activity for the hydrogen evolution reaction compared to crystalline WS2. []

Q6: Can WS3 be combined with other materials to improve its catalytic properties?

A6: Yes, combining WS3 with reduced graphene oxide (rGO) has shown synergistic effects, improving both its HER and oxygen reduction reaction (ORR) activities due to enhanced conductivity and increased surface area. [, ]

Q7: What are the advantages of electrochemical synthesis for producing WS3-based materials?

A7: Electrochemical synthesis offers a more environmentally friendly approach compared to traditional methods, as it reduces the use of hazardous chemicals and high-energy processes. This approach also allows for controlled synthesis and direct deposition of WS3 on conductive substrates. [, ]

Q8: How does the oxidation method used to produce graphene oxide affect the properties of WS3-x/rGO hybrids?

A8: The choice of oxidation method employed during graphene oxide synthesis significantly impacts the properties of the final WS3-x/rGO hybrid. Using different oxidation techniques such as Hummers, Staudenmaier, or Hofmann methods will result in variations in the amount of metallic species present in the rGO, which in turn influences the electrocatalytic performance of the hybrid. []

Q9: What is the significance of the presence of WS3 in the trigonal crystal system?

A9: The successful synthesis of crystalline WS3 with a layered structure belonging to the trigonal crystal system broadens the scope of layered tungsten sulfide materials. []

Q10: How does the presence of sulfur in different oxidation states affect the properties of WS3?

A10: Studies on amorphous tungsten sulfides suggest that the presence of sulfur in both -1 and -2 oxidation states in WS3 contributes to a greater degree of disorder in the W—S bonding compared to WS5. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

![(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone](/img/structure/B611743.png)

![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)

![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)

![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)

![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)

![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)

![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)

![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)